molecular formula C20H27N3O2S B2360993 Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897470-23-4

Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2360993
CAS No.: 897470-23-4
M. Wt: 373.52
InChI Key: GPCHGLDOXCZFPA-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a benzo[d]thiazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and the cyclohexyl group. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and piperazine. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, followed by purification steps like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve continuous flow reactors and automated purification systems to handle larger quantities of reagents and products efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzo[d]thiazole and piperazine moieties but lacks the cyclohexyl group.

    N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamide: This compound has a similar benzo[d]thiazole core but features a piperidine ring instead of piperazine.

Uniqueness

Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

cyclohexyl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-2-25-16-8-9-17-18(14-16)26-20(21-17)23-12-10-22(11-13-23)19(24)15-6-4-3-5-7-15/h8-9,14-15H,2-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCHGLDOXCZFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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